N,N-dimethyl-4-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoyl]amino]benzamide
Overview
Description
N,N-dimethyl-4-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoyl]amino]benzamide is a complex organic compound with a unique structure that includes nitro, trifluoromethyl, and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoyl]amino]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Nitration: Introduction of the nitro group into the aromatic ring.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Amidation: Formation of the benzamide group.
Coupling Reactions: Linking the various functional groups together.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoyl]amino]benzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
N,N-dimethyl-4-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoyl]amino]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoyl]amino]benzamide involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can participate in various types of chemical interactions, including hydrogen bonding and van der Waals forces. These interactions can affect the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-nitroaniline: Similar structure but lacks the trifluoromethyl and benzamide groups.
2-nitro-4-trifluoromethylbenzoic acid: Contains the nitro and trifluoromethyl groups but lacks the benzamide group.
1,2-dimethyl-4-nitrobenzene: Contains the nitro group but lacks the trifluoromethyl and benzamide groups.
Uniqueness
N,N-dimethyl-4-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoyl]amino]benzamide is unique due to the combination of its functional groups, which confer specific chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N,N-dimethyl-4-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3O5/c1-28(2)22(31)15-3-8-17(9-4-15)27-21(30)14-5-10-18(11-6-14)34-20-12-7-16(23(24,25)26)13-19(20)29(32)33/h3-13H,1-2H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNCUBWZSXPGFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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